molecular formula C7H16N2 B15257716 Methyl({[(3S)-piperidin-3-yl]methyl})amine

Methyl({[(3S)-piperidin-3-yl]methyl})amine

Cat. No.: B15257716
M. Wt: 128.22 g/mol
InChI Key: CYDMJLIOBYDVSP-ZETCQYMHSA-N
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Description

Methyl({[(3S)-piperidin-3-yl]methyl})amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[(3S)-piperidin-3-yl]methyl})amine typically involves the reductive amination of piperidine derivatives. One common method is the double reductive amination of glutaric dialdehyde with aniline derivatives using a ruthenium(II)-catalyzed process . This method is highly selective and efficient.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl({[(3S)-piperidin-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Methyl({[(3S)-piperidin-3-yl]methyl})amine can be compared with other piperidine derivatives such as:

This compound stands out due to its specific stereochemistry and the unique reactivity it imparts in various chemical and biological processes.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-1-[(3S)-piperidin-3-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3/t7-/m0/s1

InChI Key

CYDMJLIOBYDVSP-ZETCQYMHSA-N

Isomeric SMILES

CNC[C@@H]1CCCNC1

Canonical SMILES

CNCC1CCCNC1

Origin of Product

United States

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